1,4-Dihydro-6,7-dimethoxy-1,4-epoxynaphthalene
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Overview
Description
1,4-Dihydro-6,7-dimethoxy-1,4-epoxynaphthalene is a chemical compound with the molecular formula C12H12O3 It is a derivative of naphthalene, characterized by the presence of an epoxide ring and methoxy groups at the 6 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-6,7-dimethoxy-1,4-epoxynaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, such as 6,7-dimethoxynaphthalene.
Epoxidation: The key step involves the formation of the epoxide ring. This can be achieved using peracids like m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-6,7-dimethoxy-1,4-epoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield the corresponding dihydroxy compound.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Diols: Formed through epoxide ring opening.
Dihydroxy Compounds: Resulting from reduction reactions.
Functionalized Derivatives: Obtained through nucleophilic substitution of methoxy groups.
Scientific Research Applications
1,4-Dihydro-6,7-dimethoxy-1,4-epoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of epoxide-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Dihydro-6,7-dimethoxy-1,4-epoxynaphthalene involves its interaction with molecular targets through the epoxide ring. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological effects, including enzyme inhibition and DNA modification.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydro-1,4-epoxynaphthalene: Lacks the methoxy groups, making it less functionalized.
6,7-Dimethoxy-1,4-dihydronaphthalene: Does not contain the epoxide ring, affecting its reactivity.
1,4-Dihydro-5,8-dimethoxy-1,4-epoxynaphthalene: Similar structure but with different substitution patterns.
Uniqueness
1,4-Dihydro-6,7-dimethoxy-1,4-epoxynaphthalene is unique due to the combination of the epoxide ring and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
19061-37-1 |
---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4,5-dimethoxy-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C12H12O3/c1-13-11-5-7-8(6-12(11)14-2)10-4-3-9(7)15-10/h3-6,9-10H,1-2H3 |
InChI Key |
BULFJJILZUREET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3C=CC(C2=C1)O3)OC |
Origin of Product |
United States |
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